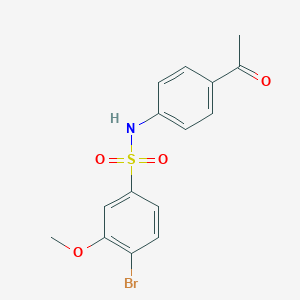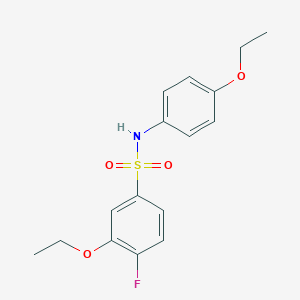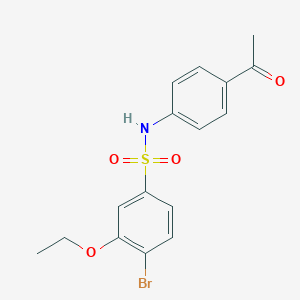![molecular formula C4H8HgO2 B229148 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME CAS No. 1035-62-7](/img/structure/B229148.png)
10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME: is a derivative of the steroid hormone 5alpha-androstan-17-one. This compound is characterized by the presence of an oxime functional group, which is known for its versatility in various chemical reactions and applications. The oxime group is formed by the reaction of hydroxylamine with a carbonyl compound, resulting in the formation of a C=N-OH bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME typically involves the reaction of 5alpha-androstan-17-one with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other nitrogen-containing compounds.
Reduction: The oxime group can be reduced to form amines or hydroxylamines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitrile oxides and other nitrogen-containing compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME is used as a precursor in the synthesis of various steroid derivatives
Biology: In biological research, this compound is used to study the effects of steroid hormones on cellular processes. It serves as a model compound to investigate the mechanisms of hormone action and their interactions with cellular receptors.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with steroid receptors makes it a candidate for drug development in the treatment of hormone-related disorders.
Industry: In the industrial sector, this compound is used in the production of various steroid-based products. Its chemical stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME involves its interaction with steroid receptors in the body. The oxime group allows the compound to bind to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include androgen receptors and other steroid hormone receptors, which play a crucial role in regulating gene expression and cellular function.
Comparison with Similar Compounds
Androstanolone: Also referred to as dihydrotestosterone, it is an anabolic steroid with a similar structure but different functional groups.
Uniqueness: 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1035-62-7 |
|---|---|
Molecular Formula |
C4H8HgO2 |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
(NE)-N-(10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H31NO/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20-21)19(15,2)12-10-16(14)18/h13-16,21H,3-12H2,1-2H3/b20-17+ |
InChI Key |
XPZHAZFQUFNMAU-LVZFUZTISA-N |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4=NO)C |
Isomeric SMILES |
CC12CCCCC1CCC3C2CCC\4(C3CC/C4=N\O)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4=NO)C |
Key on ui other cas no. |
1035-62-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)








